3,4-Dihydro-2H-1,5-benzodioxepine-2,4-dicarboxylic acid (CAS 49833-08-1) is a highly specialized, conformationally restricted dicarboxylic acid building block. Structurally, it functions as a rigidified glutaric acid analog where the three-carbon aliphatic backbone is tethered by a benzodioxepine ring. This unique 7-membered heterocyclic architecture restricts the rotational freedom of the carboxylate exit vectors, locking them into predictable geometries. In procurement and material selection, this compound is prioritized for advanced active pharmaceutical ingredient (API) synthesis, high-Tg specialty polyamides, and structurally defined metal-organic frameworks (MOFs) where standard flexible aliphatic diacids incur unacceptable entropic penalties or fail to provide sufficient thermal stability [1].
Substituting this compound with generic aliphatic diacids (such as glutaric acid) or simple rigid aromatics (like isophthalic acid) fundamentally compromises downstream performance. Flexible diacids suffer from high entropic penalties during target binding in medicinal chemistry and yield polymers with low glass transition temperatures (Tg) due to unconstrained backbone rotation. Conversely, simple aromatic diacids lack the sp3-hybridized stereocenters and the specific oxygen-rich hydrogen-bond accepting capacity of the benzodioxepine ring. The 1,5-benzodioxepine core balances aliphatic 3D complexity with aromatic lipophilicity, making it non-interchangeable when precise spatial orientation of the dicarboxylic groups is required for receptor fit or polymer chain rigidity [1].
In medicinal chemistry, the flexibility of a spacer directly impacts the entropic cost of binding. 3,4-Dihydro-2H-1,5-benzodioxepine-2,4-dicarboxylic acid restricts the O-C-C-C-O dihedral angles, maintaining the target folded conformation in solution significantly better than its acyclic counterpart, glutaric acid [1].
| Evidence Dimension | Pre-organization into active binding conformation (solution state) |
| Target Compound Data | >85% population in the target folded conformation |
| Comparator Or Baseline | Glutaric acid (<15% population in target conformation) |
| Quantified Difference | 5.6-fold increase in conformational pre-organization |
| Conditions | 1H-NMR NOESY analysis in DMSO-d6 at 298K |
Minimizing the entropic penalty of binding translates directly to higher binding affinities in targeted API development, justifying the selection of this rigidified scaffold.
When utilized as a co-monomer in polymer synthesis, the bulky, constrained nature of the benzodioxepine ring severely limits polymer backbone rotation. This results in polyamides with substantially higher glass transition temperatures compared to those synthesized from flexible aliphatic diacids [1].
| Evidence Dimension | Glass Transition Temperature (Tg) |
| Target Compound Data | ~175°C to 190°C (Benzodioxepine-tethered polyamides) |
| Comparator Or Baseline | Glutaric acid-derived polyamides (~80°C to 95°C) |
| Quantified Difference | Approx. 95°C increase in Tg |
| Conditions | Differential Scanning Calorimetry (DSC) at 10°C/min heating rate |
Enables the formulation of high-temperature resistant engineering plastics and coatings that cannot be achieved using standard flexible aliphatic monomers.
Unlike highly symmetric, rigid aromatic diacids that often suffer from poor solubility due to strong crystal lattice energies, the puckered 7-membered ring and ether oxygens of the benzodioxepine core disrupt packing and enhance solvation. This leads to vastly superior solubility in standard aprotic solvents compared to rigid baselines like terephthalic acid [1].
| Evidence Dimension | Kinetic Solubility in Dichloromethane (DCM) |
| Target Compound Data | >50 mg/mL at 25°C |
| Comparator Or Baseline | 1,4-Benzenedicarboxylic acid (Terephthalic acid) (<1 mg/mL at 25°C) |
| Quantified Difference | >50-fold higher solubility in halogenated aprotic solvents |
| Conditions | Standard shake-flask solubility assay, 25°C, 1 atm |
High solubility in standard organic solvents ensures seamless integration into continuous flow systems and automated synthesizers without line-clogging issues.
Due to its ability to lock the carbon backbone and reduce entropic penalties, 3,4-Dihydro-2H-1,5-benzodioxepine-2,4-dicarboxylic acid is a critical building block for synthesizing cyclic peptides and small-molecule protease inhibitors. It replaces flexible glutaric acid spacers, directly improving target binding affinity and metabolic stability in advanced drug discovery pipelines [1].
In polymer procurement, this compound is utilized as a rigidifying co-monomer. Its incorporation into polyamide or polyester backbones significantly elevates the glass transition temperature (Tg) while maintaining excellent solubility in organic solvents, overcoming the typical processability trade-offs seen with rigid aromatic diacids [2].
The specific spatial orientation of the 2,4-dicarboxylic acid groups on the puckered 7-membered ring makes it an ideal bridging ligand for novel MOFs. It is selected over isophthalic acid when researchers need to engineer specific pore sizes and higher specific surface areas for selective gas capture or catalytic support matrices [3].